1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound. It features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The compound also includes a piperazine moiety, which is known for its wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multi-component reaction can be used to introduce various substituents into the piperazine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the rapid synthesis of multiple piperazine derivatives simultaneously.
Photocatalytic synthesis: This environmentally friendly method uses light to drive the formation of piperazine rings.
Chemical Reactions Analysis
1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions:
Scientific Research Applications
1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other similar compounds:
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole also contain piperazine moieties and exhibit various biological activities.
Pyrimido[5,4-e][1,2,4]triazine derivatives: These compounds share the same core structure and are studied for their potential pharmaceutical applications.
Properties
Molecular Formula |
C20H25N7O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-methyl-3-[4-(piperazin-1-ylmethyl)phenyl]-1-propan-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C20H25N7O2/c1-13(2)27-18-16(19(28)25(3)20(29)23-18)22-17(24-27)15-6-4-14(5-7-15)12-26-10-8-21-9-11-26/h4-7,13,21H,8-12H2,1-3H3 |
InChI Key |
SGELELLGMUCUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)CN4CCNCC4)C |
Origin of Product |
United States |
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